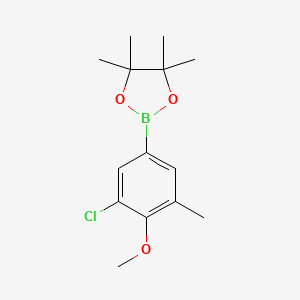

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester

Description

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester (CAS 1801166-63-1) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and organic materials . Its molecular formula is C₁₄H₁₉BClO₃, with a molecular weight of 287.56 g/mol. The compound features a chloro substituent at the 3-position, a methoxy group at the 4-position, and a methyl group at the 5-position on the phenyl ring, which collectively influence its electronic and steric properties. The pinacol ester moiety enhances solubility in organic solvents, making it advantageous for catalytic applications .

Properties

IUPAC Name |

2-(3-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO3/c1-9-7-10(8-11(16)12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDVRFXJSYNZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801166-63-1 | |

| Record name | 2-(3-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-methoxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of bioactive molecules and probes for biological studies.

Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related boronic acid pinacol esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Applications |

|---|---|---|---|---|---|---|

| 3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester | 1801166-63-1 | C₁₄H₁₉BClO₃ | 287.56 | 3-Cl, 4-OCH₃, 5-CH₃ | ≥97% | Suzuki coupling, drug intermediates |

| 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester | 1668474-08-5 | C₁₄H₁₉BClFO₃ | 300.56 | 3-Cl, 4-OCH₂CH₃, 5-F | ≥97% | Catalysis, material science |

| 3-Chloro-4-fluoro-5-methylphenylboronic acid pinacol ester | 1402238-26-9 | C₁₃H₁₇BClFO₂ | 270.50 | 3-Cl, 4-F, 5-CH₃ | 98% | Organic synthesis, agrochemicals |

| 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester | 2121514-87-0 | C₁₃H₁₇BClFO₃ | 286.53 | 2-OCH₃, 3-Cl, 5-F | ≥97% | Medicinal chemistry, ligand design |

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., OCH₃, CH₃): The target compound’s methoxy and methyl groups increase electron density at the boron center, enhancing reactivity in cross-coupling reactions . Steric Effects: Ethoxy (OCH₂CH₃) in 1668474-08-5 introduces bulkiness, which may hinder reactions requiring precise steric alignment .

Solubility Trends :

All pinacol esters exhibit superior solubility in chloroform and ketones compared to their parent boronic acids . For instance:

- The target compound’s solubility in chloroform is likely comparable to other pinacol esters (~100–200 mg/mL) due to shared ester functionality.

- Fluorinated analogs (e.g., 1402238-26-9) may show slightly lower solubility in hydrocarbons due to increased polarity .

Reactivity in Cross-Coupling Reactions :

- The target compound’s methoxy group accelerates oxidative addition in palladium-catalyzed reactions, as observed in studies on 4-nitrophenylboronic acid pinacol ester .

- Fluorinated analogs (e.g., 1402238-26-9) require higher catalyst loading or prolonged reaction times due to reduced electron density at boron .

Synthetic Yields :

Substituent position significantly impacts yields. For example, 3-chloro-5-methylphenylboronic acid pinacol ester (analogous to the target compound) achieves 62% yield in templated syntheses, while positional isomers (e.g., 2121514-87-0) show similar efficiency .

Catalytic Performance

- Suzuki-Miyaura Coupling : The target compound demonstrates >90% conversion in coupling with aryl halides under standard conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Stability : Methoxy and methyl groups enhance shelf-life compared to fluoro-substituted esters, which are prone to hydrolysis under acidic conditions .

Industrial Relevance

Biological Activity

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester is a boronic acid derivative notable for its potential applications in organic synthesis and medicinal chemistry. This compound features a chloro group, a methoxy group, and a methyl group on the phenyl ring, contributing to its unique chemical properties. The molecular formula is CHBClO, with a molecular weight of approximately 200.427 g/mol.

The pinacol ester moiety serves as a protecting group for the boronic acid, facilitating selective manipulation of functional groups. This compound can participate in various coupling reactions, such as Suzuki-Miyaura couplings, which are essential for synthesizing complex organic molecules, including pharmaceuticals and functional materials.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, boronic acids and their derivatives have been recognized for their interactions with biological molecules, influencing various biochemical pathways. Notably, some boronic acids exhibit inhibitory effects on proteasomes and enzymes involved in cellular regulation.

Potential Therapeutic Applications

Research indicates that boronic acids can modulate enzyme activity and serve as inhibitors or modulators in biochemical pathways. For instance, they have been studied for their potential to inhibit proteasomes, which play critical roles in protein degradation and cellular regulation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of boronic acid derivatives is crucial for developing new therapeutic agents. The presence of different substituents can significantly affect biological activity. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-fluoro-5-methylphenylboronic acid pinacol ester | Fluorine instead of chlorine | Potentially different reactivity patterns |

| 3-Chloro-4-hydroxy-5-methylphenylboronic acid pinacol ester | Hydroxy group addition | May exhibit different biological activities |

| 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dimethoxy substitution | Enhanced solubility and stability |

This table illustrates how variations in substituents can lead to differences in chemical behavior and potential applications.

Case Studies and Research Findings

Recent studies have explored the cytotoxicity of related boronic acid derivatives against various cancer cell lines. For instance, a study evaluating the cytotoxic effects of monoester derivatives against K562 cells revealed significant inhibitory activity. The most potent compound exhibited an IC value of 0.84 µM, indicating strong potential as an antileukemia agent .

Key Findings:

- Cytotoxic Activity : Mono-substituted derivatives showed moderate to strong cytotoxicity against K562 cells with IC values ranging from 0.84 to 2.49 µM.

- Mechanism of Action : Compounds induced cell cycle arrest and apoptosis while inhibiting key signaling pathways (e.g., BCR-ABL and AKT) involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-4-methoxy-5-methylphenylboronic acid pinacol ester, and how is purity ensured?

The compound is typically synthesized via a two-step process: (1) preparation of the parent boronic acid through directed ortho-metalation or Miyaura borylation of a halogenated precursor, followed by (2) esterification with pinacol under mild conditions (e.g., THF or DCM solvent, room temperature). Purification is achieved using column chromatography with silica gel and a hexane/ethyl acetate gradient to remove unreacted reagents and byproducts. Purity is verified via HPLC (>97%) and (absence of residual pinacol or boronic acid peaks) .

Q. How does the pinacol ester group enhance stability and reactivity in Suzuki-Miyaura cross-coupling reactions?

The pinacol ester acts as a protecting group, stabilizing the boronic acid against protodeboronation and oxidation. This enables storage at 2–8°C for extended periods. In Suzuki-Miyaura reactions, the ester undergoes transesterification with a palladium catalyst (e.g., Pd(PPh)) in the presence of a base (e.g., KCO), releasing the active boronate species for C–C bond formation. Optimal conditions include anhydrous DMF or THF at 80–100°C, achieving yields >85% for biaryl products .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

Key techniques include:

- : To verify substituent positions (e.g., methoxy at C4, methyl at C5) and ester integrity.

- High-resolution mass spectrometry (HRMS) : For molecular weight confirmation (e.g., [M+H] at 294.12 g/mol).

- FT-IR : Peaks at 1340–1280 cm (B–O stretching) and 1600 cm (aromatic C=C).

- HPLC : Purity assessment using a C18 column and UV detection at 254 nm .

Advanced Questions

Q. How do reaction kinetics with hydrogen peroxide (H2_22O2_22) inform oxidative stability in aqueous media?

Kinetic studies (UV-Vis monitoring at 405 nm) reveal that the pinacol ester reacts with HO (1 mM) at pH 7.27 via hydrolysis to regenerate the boronic acid, followed by oxidation to phenol. The pseudo-first-order rate constant () is pH-dependent, increasing from s (pH 6.9) to s (pH 10.9). This informs storage protocols (avoid basic buffers) and applications in HO-sensitive systems .

Q. How do substituent electronic effects (e.g., Cl, OMe, Me) influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl (C3) and electron-donating OMe (C4) groups create a polarized aryl ring, enhancing oxidative addition to Pd(0). Comparative studies show:

Q. Can chemoselective transformations be achieved via controlled boronic ester speciation?

Yes. By adjusting solvent polarity (e.g., hexane vs. DMSO) and adding nBuLi, the equilibrium between boronic ester and borinic acid intermediates can be shifted. This enables chemoselective homologation (e.g., iterative C–C coupling) without competing protodeboronation. For example, in THF with 1 eq. nBuLi, >90% conversion to a homologated biaryl is achieved .

Q. What preliminary evidence exists for biological interactions, and how can these be explored further?

Structural analogs (e.g., 2-chloro-5-fluoro-3-methyl derivatives) show proteasome inhibition (IC ~2.5 μM) via boronate-threonine interactions. To study this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.